molecular formula C21H19Cl2N3O3 B2476406 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448131-02-9

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2476406
CAS RN: 1448131-02-9
M. Wt: 432.3
InChI Key: WCPSDZLPWUSZAY-UHFFFAOYSA-N
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Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19Cl2N3O3 and its molecular weight is 432.3. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Potential

  • A study synthesized novel compounds incorporating oxazole, pyrazoline, and pyridine entities, showing significant anticancer activity against various cancer cell lines and exhibiting in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).

Structural Analysis and Docking Studies

  • Research focused on the molecular structure, spectroscopic analysis, quantum chemical, topological, and molecular docking of similar compounds, revealing insights into their antimicrobial activity and potential pharmaceutical applications (Sivakumar et al., 2021).

Neuroprotective Activities

  • Aryloxyethylamine derivatives, structurally similar to the compound , were synthesized and evaluated for neuroprotective activities, showing potential against glutamate-induced cell death and acute cerebral ischemia (Zhong et al., 2020).

Insecticidal Activity

  • Piperidine thiazole compounds, which share structural similarities, demonstrated significant insecticidal activities against armyworm, suggesting potential agricultural applications (Ding et al., 2019).

Antibacterial Activity

  • Molecular docking studies of compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone indicated antibacterial activity, providing insights into the biological activity of structurally related compounds (Shahana & Yardily, 2020).

Molecular Interactions and Drug Design

  • The molecule's analogs have been studied for their interactions with cannabinoid receptors, aiding in the development of pharmacophore models for drug design (Shim et al., 2002).

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c1-13-18(19(25-29-13)15-5-2-3-6-16(15)22)21(27)26-11-8-14(9-12-26)28-20-17(23)7-4-10-24-20/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPSDZLPWUSZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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